molecular formula C15H21N3O4 B11231985 4-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}butanoic acid

4-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}butanoic acid

Cat. No.: B11231985
M. Wt: 307.34 g/mol
InChI Key: OCTWVPQWEOOCTD-UHFFFAOYSA-N
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Description

4-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}butanoic acid is a complex organic compound with a unique structure that includes a cycloheptapyridazinone core

Preparation Methods

The synthesis of 4-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}butanoic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the cycloheptapyridazinone core: This step involves the cyclization of appropriate precursors under specific conditions to form the cycloheptapyridazinone ring.

    Acetylation: The cycloheptapyridazinone core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Amidation: The acetylated product is reacted with butanoic acid or its derivatives to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl or amino groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide).

Scientific Research Applications

4-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

4-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}butanoic acid can be compared with other similar compounds, such as:

    Pyridazinone derivatives: These compounds share the pyridazinone core and exhibit similar biological activities.

    Cycloheptapyridazinone analogs: These analogs have variations in the cycloheptapyridazinone ring structure, affecting their chemical and biological properties.

    Acetylated amino acids: Compounds with similar acetyl and amino groups but different core structures.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H21N3O4

Molecular Weight

307.34 g/mol

IUPAC Name

4-[[2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C15H21N3O4/c19-13(16-8-4-7-15(21)22)10-18-14(20)9-11-5-2-1-3-6-12(11)17-18/h9H,1-8,10H2,(H,16,19)(H,21,22)

InChI Key

OCTWVPQWEOOCTD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCCCC(=O)O

Origin of Product

United States

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